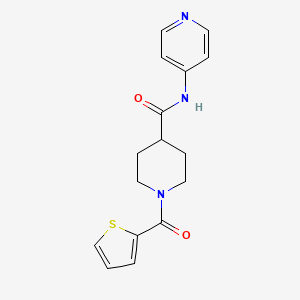
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
描述
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein tyrosine kinase (PTK) that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent.
作用机制
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide works by inhibiting the activity of PTK, which is a type of enzyme that plays a key role in cell signaling and regulation. By inhibiting PTK activity, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can disrupt the signaling pathways that are involved in cancer cell growth and immune cell activation, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide have been extensively studied in preclinical models. In cancer models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the B-cell receptor signaling pathway. In autoimmune disease models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the activation and proliferation of immune cells, as well as reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its specificity for PTK, which reduces the risk of off-target effects and toxicity. In addition, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively low potency compared to other PTK inhibitors, which may limit its efficacy in certain disease models.
未来方向
There are several potential future directions for research on N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One direction is to further optimize the chemical structure of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide to improve its potency and selectivity for PTK. Another direction is to evaluate the efficacy of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in clinical trials for various types of cancer and autoimmune diseases. Additionally, future research could investigate the potential of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
科学研究应用
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating its potential as a therapeutic agent. In cancer models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In autoimmune disease models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to reduce inflammation and immune cell activation, suggesting its potential as a treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-pyridin-4-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(18-13-3-7-17-8-4-13)12-5-9-19(10-6-12)16(21)14-2-1-11-22-14/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLHNIIYDVDDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-chloro-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4701529.png)
![2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4701537.png)
![2-(ethylsulfonyl)-N-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4701544.png)
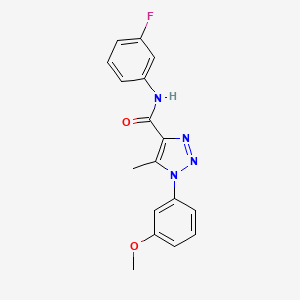

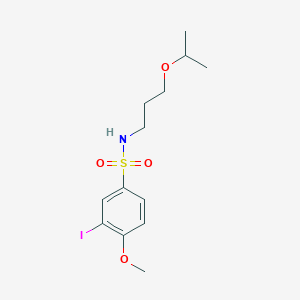
![1-[(4-methoxyphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4701577.png)
![3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4701585.png)


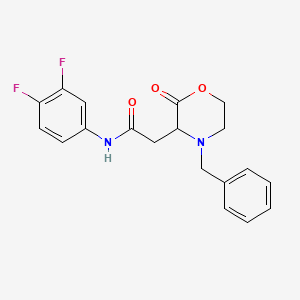
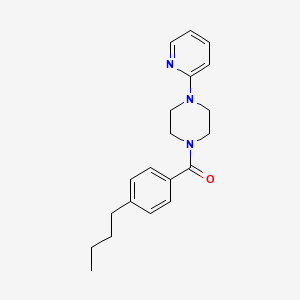
![N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4701602.png)
![N-cyclopropyl-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4701618.png)